molecular formula C7H5ClF2O2S B1411500 2,4-Difluoro-6-methylbenzenesulfonyl chloride CAS No. 1806332-55-7

2,4-Difluoro-6-methylbenzenesulfonyl chloride

Cat. No.: B1411500
CAS No.: 1806332-55-7
M. Wt: 226.63 g/mol
InChI Key: DVDCSTWPUGOJLX-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O2S and a molecular weight of 226.63 g/mol. This compound is widely used in organic synthesis as a sulfonylating agent due to its strong electrophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylbenzenesulfonyl chloride typically involves the reaction of 2,4-difluoro-6-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-difluoro-6-methylbenzenesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,4-Difluoro-6-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzenesulfonyl chloride involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The sulfonyl chloride group (-SO2Cl) is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

    2,4-Difluorobenzenesulfonyl chloride: Similar structure but lacks the methyl group at the 6-position.

    2,4-Dichlorobenzenesulfonyl chloride: Similar structure but has chlorine atoms instead of fluorine atoms at the 2 and 4 positions.

Uniqueness: 2,4-Difluoro-6-methylbenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive compared to its non-fluorinated counterparts.

Properties

IUPAC Name

2,4-difluoro-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-5(9)3-6(10)7(4)13(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDCSTWPUGOJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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